1-o-Tolylphthalazin-6-ylboronic acid
Description
Properties
Molecular Formula |
C15H13BN2O2 |
|---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
[1-(2-methylphenyl)phthalazin-6-yl]boronic acid |
InChI |
InChI=1S/C15H13BN2O2/c1-10-4-2-3-5-13(10)15-14-7-6-12(16(19)20)8-11(14)9-17-18-15/h2-9,19-20H,1H3 |
InChI Key |
GQOCQLJIAWGKFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN=NC(=C2C=C1)C3=CC=CC=C3C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 O Tolylphthalazin 6 Ylboronic Acid
Strategies for Boronic Acid Functionalization on Phthalazine (B143731) Cores
Introducing a boronic acid group onto a pre-formed phthalazine ring system can be accomplished through several modern synthetic methods. The choice of strategy often depends on the desired regioselectivity and the functional groups already present on the molecule.
Direct C-H borylation has emerged as a powerful and atom-economical method for creating carbon-boron bonds, circumventing the need for pre-functionalized substrates like organic halides. nih.gov This approach utilizes transition metal catalysts, most commonly iridium, to directly convert a C-H bond into a C-B bond.
Recent studies have demonstrated the efficacy of iridium-catalyzed C-H borylation on phthalazine heterobiaryls. nih.govacs.org In these systems, an iridium catalyst, often generated in situ from a precursor like [Ir(OMe)(COD)]2, and a ligand, such as 2-aminopyridine, effectively catalyzes the reaction between the phthalazine substrate and a diboron (B99234) reagent, typically bis(pinacolato)diboron (B₂pin₂). nih.govresearchgate.net The reaction exhibits high regioselectivity, which is typically governed by steric factors, favoring the least hindered positions. rsc.org For a 1-o-tolylphthalazine substrate, this method could potentially be used to borylate the phthalazine core, although directing the borylation specifically to the C-6 position would depend on the electronic and steric influences of the existing substituents. The primary advantage of this method is its directness, avoiding multiple pre-functionalization steps. acs.org
Table 1: Example of Iridium-Catalyzed C-H Borylation Conditions for Phthalazine Derivatives
| Parameter | Condition | Reference |
| Catalyst Precursor | [Ir(OMe)(COD)]₂ | nih.gov |
| Ligand | 2-aminopyridine | nih.govjku.at |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | nih.gov |
| Solvent | Tetrahydrofuran (THF) | acs.org |
| Temperature | 80 °C | acs.org |
This catalytic system has been shown to be highly efficient for the borylation of various heterobiaryls, achieving good to excellent yields. nih.gov
A classic and robust strategy for the synthesis of aryl boronic acids is the lithiation-borate trapping route, also known as directed ortho metalation (DoM). This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. acsgcipr.org The position of lithiation is often controlled by a directing metalating group (DMG), which coordinates to the lithium base and directs deprotonation to a nearby position.
In the context of a phthalazine derivative, a nitrogen atom in the ring or another suitably positioned functional group could potentially act as a DMG. The resulting lithiated phthalazine is then "trapped" by an electrophilic boron reagent, most commonly a trialkyl borate like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). acsgcipr.org Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. This methodology is powerful due to its high regioselectivity, but it requires cryogenic temperatures and is sensitive to electrophilic functional groups on the substrate. acsgcipr.org
For substrates where direct C-H activation or lithiation is challenging, the halogen-metal exchange reaction offers a reliable alternative for generating the necessary organometallic intermediate. wikipedia.org This method begins with a halogenated phthalazine, for instance, 6-bromo-1-o-tolylphthalazine.
The process involves treating the halophthalazine with an organolithium reagent, typically n-BuLi or tert-butyllithium (t-BuLi), at low temperatures. ias.ac.in A rapid exchange occurs where the halogen atom is swapped for a lithium atom, generating a regiospecific lithiated phthalazine. wikipedia.orgias.ac.in The rate of exchange follows the trend I > Br > Cl. wikipedia.org This intermediate is then quenched with a borate ester and hydrolyzed under acidic conditions, as in the lithiation-trapping route, to yield the final boronic acid. nih.gov This approach provides excellent regiocontrol, as the boron functional group is introduced precisely at the position of the original halogen atom. ias.ac.in
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process that serves as a direct method for converting aryl halides or triflates into boronic esters. organic-chemistry.org This reaction is distinct from C-H activation as it relies on a pre-functionalized starting material.
To synthesize 1-o-tolylphthalazin-6-ylboronic acid via this route, one would start with 6-bromo- or 6-iodo-1-o-tolylphthalazine. This substrate is reacted with a diboron reagent, such as B₂pin₂, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base, commonly potassium acetate (KOAc). organic-chemistry.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly versatile and widely used method in organic synthesis. The resulting pinacol (B44631) boronate ester can often be isolated and purified before being hydrolyzed to the boronic acid, or it can be used directly in subsequent cross-coupling reactions. organic-chemistry.org
Table 2: Typical Conditions for Miyaura Borylation
| Component | Example | Reference |
| Substrate | Aryl Halide (Ar-Br, Ar-I) | organic-chemistry.org |
| Catalyst | Pd(dppf)Cl₂ | jku.at |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |
| Base | Potassium Acetate (KOAc) | organic-chemistry.org |
| Solvent | Dioxane or Toluene | organic-chemistry.org |
Precursor Synthesis for Phthalazine Derivatives
The successful synthesis of the target boronic acid is contingent upon the efficient preparation of a suitable phthalazine precursor, such as 1-o-tolylphthalazine or its halogenated derivatives.
A common and versatile starting material for the synthesis of functionalized phthalazines is 1,4-dichlorophthalazine, which is readily available commercially or can be synthesized. nih.govacs.org The synthesis of 1,4-dichlorophthalazine itself can be achieved by treating phthalazin-1,4-dione (diketophthalazine) with a chlorinating agent like phosphorus trichloride (PCl₃) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comderpharmachemica.com
Starting from 1,4-dichlorophthalazine, a selective functionalization sequence can be employed to build the 1-o-tolylphthalazine core. The two chlorine atoms exhibit different reactivities, allowing for sequential substitutions. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed to introduce the o-tolyl group at the C1 position by reacting 1,4-dichlorophthalazine with o-tolylboronic acid. The remaining chlorine atom at the C4 position can then be removed via a subsequent reduction step, for example, through catalytic hydrogenation. This stepwise approach allows for the controlled construction of the desired 1-substituted phthalazine precursor. jku.at
Multicomponent Reactions in Phthalazine Synthesis
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like phthalazine derivatives. bohrium.comresearchgate.net These reactions are advantageous as they can generate significant molecular complexity in a single step, often avoiding the need for isolation of intermediate products.
One common approach involves the condensation of a phthalhydrazide derivative with an aldehyde and a source of active methylene, such as malononitrile or ethyl cyanoacetate. Variations of this strategy have been developed using different catalysts and reaction conditions to produce a diverse library of 1H-pyrazolo[1,2-b]phthalazine derivatives. bohrium.com For instance, a one-pot, four-component reaction of phthalimide, hydrazine hydrate, an aromatic aldehyde, and malononitrile can be catalyzed by Lewis acids like NiCl₂·6H₂O to yield the desired phthalazine core structure. Another approach utilizes the reaction of phthalic anhydrides with hydrazine hydrate as a foundational step in building the phthalazinone skeleton.
These MCRs are valued for their ability to rapidly assemble the bicyclic phthalazine core. The general applicability of these methods suggests a viable pathway to a suitably substituted phthalazine precursor, which can then undergo further functionalization, such as halogenation, to prepare it for the subsequent boronylation step to yield the target molecule.
Optimization of Synthetic Conditions for this compound
The introduction of the boronic acid group onto the phthalazine core is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Miyaura borylation. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a halo-phthalazine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org The efficiency and success of this critical step are highly dependent on the careful optimization of several reaction parameters, including the choice of ligand, solvent, and physical conditions like temperature and pressure.
Ligand Design for Improved Yields and Selectivity
For challenging substrates, such as heteroaromatic halides, phosphine-based ligands are commonly employed. Ligands are designed to possess specific steric and electronic properties to enhance catalytic activity. For example, bulky and electron-rich phosphine (B1218219) ligands, like XPhos, are known to promote the challenging oxidative addition of aryl chlorides and can be effective in borylation reactions. organic-chemistry.org The design of specialized ligands, such as the benzooxaphosphole-based CS-Phos, has been shown to be highly effective for Suzuki-Miyaura reactions of sterically hindered substrates in aqueous media, highlighting the ongoing innovation in ligand development. scihorizon.com The proper selection of a ligand is crucial for preventing side reactions and maximizing the yield of the desired arylboronic ester.
Below is a table summarizing the impact of different ligands on a model Miyaura borylation reaction.
| Ligand | Catalyst System | Key Features | Typical Application |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | PdCl₂(dppf) | Robust, versatile | Standard borylations of aryl bromides and iodides. wikipedia.org |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Pd₂(dba)₃/XPhos | Bulky, electron-rich | Borylation of challenging substrates like aryl chlorides. organic-chemistry.org |
| PCy₃ (Tricyclohexylphosphine) | Pd(dba)₂/PCy₃ | Strong σ-donor | Effective for less reactive aryl halides. nih.gov |
| CS-Phos | Pd(OAc)₂/CS-Phos | Water-soluble, effective for hindered substrates | Suzuki-Miyaura coupling in aqueous media. scihorizon.com |
Solvent Effects in Boronylation Reactions
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and 1,4-dioxane are commonly used. nih.gov These solvents are effective at dissolving the polar reaction components, including the base (e.g., potassium acetate, KOAc) and the diboron reagent. organic-chemistry.orgnih.gov However, recent advancements have demonstrated the viability of conducting borylations in less conventional media. For instance, reactions have been successfully performed in cyclohexane, an inert and non-polar solvent, for the regioselective borylation of certain aromatic compounds. researchgate.net Furthermore, green chemistry initiatives have led to the development of Miyaura borylation protocols that can be carried out in water at room temperature, often utilizing surfactants to create micelles that act as nanoreactors. nih.gov Surprisingly, in some of these aqueous systems, traditional polar organic solvents like THF or DMSO led to lower conversions or significant byproduct formation. nih.gov The choice of solvent can therefore be tailored to the specific substrate and desired reaction conditions, balancing solubility, reactivity, and environmental considerations.
The following table illustrates the effect of different solvents on the yield of a model borylation reaction.
| Solvent | Typical Base | General Observations |
| 1,4-Dioxane | KOAc | Commonly used, good for a wide range of substrates. nih.gov |
| DMSO | KOAc | High polarity, effective for dissolving reagents. nih.gov |
| Cyclohexane | Varies | Used for specific regioselective borylations. researchgate.net |
| Water (with surfactant) | Varies | Green alternative, can be highly efficient at room temperature. nih.gov |
| Isopropyl Acetate (IPAC) | 2-KEH | Shows good results with specific organic-soluble bases. scribd.com |
Temperature and Pressure Considerations in Boronylation
Temperature is a critical parameter that directly affects the rate of the borylation reaction. Historically, Miyaura borylations have been conducted at elevated temperatures, typically around 80 °C, to ensure a sufficient reaction rate, particularly for less reactive aryl halides. organic-chemistry.orgnih.gov This thermal energy is necessary to overcome the activation barriers associated with the steps in the catalytic cycle.
However, there is a significant drive towards developing methodologies that operate under milder conditions. Highly active catalyst systems have enabled the borylation of even challenging aryl chlorides at room temperature. rsc.org Operating at lower temperatures can offer several advantages, including improved functional group tolerance, reduced energy consumption, and minimization of thermal decomposition of sensitive substrates or products.
While atmospheric pressure is suitable for most lab-scale borylation reactions, pressure can become a relevant consideration when using volatile solvents at temperatures approaching their boiling points. In such cases, a sealed reaction vessel is used to maintain the solvent in the liquid phase and prevent its evaporation. For industrial-scale synthesis, pressure control can be a more critical factor for process safety and consistency.
The table below provides a general overview of temperature effects on Miyaura borylation reactions.
| Temperature Range | Substrate Scope | Catalyst System | Notes |
| 80-100 °C | Aryl iodides, bromides, triflates | Standard Pd(0) catalysts (e.g., PdCl₂(dppf)) | Traditional conditions ensuring reasonable reaction times. nih.gov |
| Room Temperature (~25 °C) | Activated aryl halides, some aryl chlorides | Highly active catalysts (e.g., Buchwald pre-catalysts) | Milder conditions, better functional group tolerance. nih.govrsc.org |
| 50 °C | Aryl chlorides | Optimized catalyst/ligand systems | A compromise for challenging but sensitive substrates. scribd.com |
Chemical Transformations and Reactivity of 1 O Tolylphthalazin 6 Ylboronic Acid
Carbon-Carbon Bond Forming Reactions
The primary application of 1-o-Tolylphthalazin-6-ylboronic acid in synthetic chemistry is as a nucleophilic partner in reactions that create new carbon-carbon bonds, allowing for the direct attachment of the 1-o-Tolylphthalazinyl group to other organic scaffolds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds. It typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.
This compound has been successfully employed as a substrate in palladium-catalyzed Suzuki-Miyaura coupling reactions. This transformation serves as an efficient method for synthesizing complex biaryl structures where the phthalazine (B143731) core is linked to another aromatic system. A notable example is its use in the synthesis of potent kinase inhibitors.
In a specific application, this compound was coupled with an aryl iodide, N-cyclopropyl-3-iodo-4-methylbenzamide, to produce the corresponding biaryl compound. This reaction highlights the ability of the boronic acid to couple efficiently with a functionalized aryl halide, demonstrating its utility in the later stages of a synthetic sequence. General conditions for such Suzuki reactions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., sodium carbonate, potassium phosphate) and a suitable solvent system like dioxane, toluene, or DMF, often with the addition of water.
Table 1: Example of Palladium-Catalyzed Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst / Base / Solvent | Product | Ref. |
| This compound | N-cyclopropyl-3-iodo-4-methylbenzamide | Pd(dppf)Cl₂ / K₃PO₄ / Dioxane/H₂O | N-cyclopropyl-4-methyl-3-(1-o-tolylphthalazin-6-yl)benzamide | wikipedia.org |
A review of the scientific literature does not provide specific examples of this compound being utilized in nickel-catalyzed Suzuki-Miyaura coupling reactions. While nickel catalysis is a recognized alternative to palladium for certain Suzuki-type couplings, its application with this particular substrate has not been reported.
There are no specific examples in the scientific literature of this compound participating in carbonylative Suzuki-Miyaura coupling reactions. This type of reaction, which incorporates a molecule of carbon monoxide to form a ketone, has not been documented with this substrate.
Chan-Lam Coupling
The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N, C-O, or C-S bonds, using boronic acids as the aryl source. A thorough search of the chemical literature indicates that this compound has not been reported as a substrate in Chan-Lam coupling reactions to date.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling reaction facilitates the formation of carbon-carbon bonds from thioesters and boronic acids, mediated by a palladium catalyst and a copper(I) co-catalyst under neutral conditions. Currently, there are no documented instances of this compound being used in a Liebeskind-Srogl cross-coupling reaction in the available scientific literature.
Conjugate Addition Reactions
Arylboronic acids, and by extension this compound, can undergo conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for forming carbon-carbon bonds. Transition metal catalysts, most notably rhodium(I) and palladium(II) complexes, are typically required to facilitate this transformation. acs.orgoup.comorganic-chemistry.orgthieme-connect.combenthamdirect.com
The rhodium-catalyzed variant often proceeds in aqueous solvents and can be highly enantioselective when chiral ligands, such as BINAP, are employed. thieme-connect.combenthamdirect.comnih.gov The catalytic cycle is proposed to involve the transmetalation of the aryl group from boron to the rhodium center, followed by insertion of the activated alkene into the aryl-rhodium bond, and finally protonolysis or hydrolysis to yield the β-arylated product and regenerate the active catalyst. nih.govacs.org
Palladium(II) complexes, particularly in the presence of a bipyridine ligand, have also been shown to effectively catalyze the conjugate addition of arylboronic acids. acs.orgorganic-chemistry.org The bipyridine ligand is considered crucial for inhibiting side reactions like β-hydride elimination, which can lead to Heck-type products. acs.orgorganic-chemistry.org The proposed mechanism involves transmetalation, insertion of the carbon-carbon double bond, and subsequent protonolysis. acs.org
Table 1: Catalytic Systems for Conjugate Addition of Arylboronic Acids
| Catalyst System | Ligand | Substrate Example | Solvent | Typical Yield |
|---|---|---|---|---|
| [RhCl(cod)]₂ | (S)-BINAP | 2-Cyclohexenone | Dioxane/H₂O | High |
| Rh(acac)(CO)₂ | dppb | Methyl vinyl ketone | Dioxane/H₂O | High |
| Pd(OAc)₂ | 2,2'-Bipyridine | Methyl vinyl ketone | Acetic Acid | Moderate to High |
| [Rh(OH)(binap)]₂ | BINAP | α,β-Unsaturated Ketones | N/A | High |
Homologation Reactions
Homologation refers to the extension of a carbon chain by a single carbon atom. For boronic esters, the Matteson homologation is a well-established and highly stereoselective method. bristol.ac.ukuni-saarland.de This process involves the reaction of a boronic ester (readily formed from this compound) with a dihalomethyllithium reagent, such as (dichloromethyl)lithium (LiCHCl₂), to form an α-chloroboronic ester intermediate. bristol.ac.ukuni-saarland.dewikipedia.org
This intermediate can then be treated with a nucleophile, such as a Grignard reagent or an organolithium reagent. bristol.ac.uk This results in a 1,2-metallate rearrangement where the nucleophilic group displaces the chloride with inversion of configuration, leading to a new, chain-extended boronic ester. bristol.ac.ukuni-saarland.de This iterative process allows for the controlled growth of carbon chains with high stereospecificity. nih.gov More recent developments include palladium-catalyzed homologation methods that use halomethylboronic acid pinacol (B44631) esters as carbenoid surrogates, avoiding the need for stoichiometric organometallic reagents. st-andrews.ac.uk
Table 2: Key Steps in Matteson Homologation of Boronic Esters
| Step | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1. Formation of α-Halo Boronic Ester | Boronic Ester, LiCHCl₂ | α-Chloroboronic Ester | Insertion of a -CHCl- group. |
| 2. Nucleophilic Substitution/Rearrangement | α-Chloroboronic Ester, Grignard Reagent (R-MgX) | Homologated Boronic Ester | 1,2-metallate rearrangement with displacement of chloride. |
Electrophilic Allyl Shifts
The term "electrophilic allyl shift" describes an electrophilic substitution at an allylic position that is accompanied by a shift of the double bond. chemistnotes.comwikipedia.org In the context of boronic acids, this reaction is not a direct transformation of the boronic acid itself. Instead, it pertains to the reactivity of allylboron compounds with electrophiles. acs.org
However, the carbon-boron bond of an arylboronic acid like this compound can be cleaved by strong electrophiles in a process known as protodeboronation (if the electrophile is a proton) or more generally, ipso-substitution. While not a classic "allyl shift," if the aryl group were to react with an electrophilic allyl source (e.g., an allylic halide activated by a Lewis acid), it could potentially lead to the formation of an allyl-substituted phthalazine, with the boronic acid group being replaced. The reactivity of allylboronic esters can be significantly enhanced by converting them into more nucleophilic allylboronate complexes through the addition of an organolithium reagent, allowing them to react with a wider range of electrophiles in an SE2′ reaction. acs.org
Carbon-Heteroatom Bond Forming Reactions
Copper-promoted cross-coupling reactions, often referred to as Ullmann or Chan-Lam-Evans reactions, are fundamental methods for forming carbon-heteroatom bonds. researchgate.netwikipedia.orgnih.gov this compound is an excellent substrate for these transformations, enabling the formation of C-O and C-N bonds.
In these reactions, the arylboronic acid couples with O-H or N-H containing compounds, such as phenols, alcohols, amines, amides, or azoles. researchgate.netresearchgate.net The reaction is typically mediated by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) and sometimes in the presence of air or another oxidant. researchgate.netresearchgate.netorganic-chemistry.org These conditions are generally milder than traditional Ullmann condensations which require aryl halides and often very high temperatures. wikipedia.orgnih.gov The methodology is tolerant of a wide array of functional groups on both coupling partners. researchgate.net
Table 3: Conditions for Copper-Promoted Cross-Coupling of Arylboronic Acids
| Coupling Partner | Copper Source | Base | Solvent | Bond Formed |
|---|---|---|---|---|
| Phenols | Cu(OAc)₂ | Pyridine, Et₃N | CH₂Cl₂, DMF | C(aryl)-O |
| Aliphatic Alcohols | CuCl₂ | K₂CO₃ | Diol (as solvent) | C(aryl)-O |
| Anilines, Alkylamines | Cu(OAc)₂ | 2,6-Lutidine | DMF | C(aryl)-N |
| Amides, Azoles | Cu(I)-NHC complex | None required | Various | C(aryl)-N |
Other Significant Reactions
Ipso-nitration is a regioselective reaction where a nitro group (-NO₂) directly replaces the boronic acid [-B(OH)₂] group on an aromatic ring. This transformation provides a direct route to nitroarenes from arylboronic acids, avoiding the potential for isomeric mixtures that can arise from the direct nitration of the parent arene. bristol.ac.uk
Several methods have been developed for the ipso-nitration of arylboronic acids. One mild and efficient method employs a mixture of a nitrate (B79036) salt (e.g., AgNO₃, NH₄NO₃) and chlorotrimethylsilane (B32843) (TMS-Cl). bristol.ac.uk Another effective nitrating agent is fuming nitric acid. st-andrews.ac.ukacs.org Mechanistic studies suggest that these reactions may proceed through the formation of an active nitrating species, such as the nitronium ion (NO₂⁺) or the nitrogen dioxide radical (•NO₂). acs.orgst-andrews.ac.uk The reaction is generally high-yielding and chemoselective, offering a significant advantage for the synthesis of specifically substituted nitroaromatic compounds. acs.orgst-andrews.ac.uk
Table 4: Reagents for Ipso-Nitration of Arylboronic Acids
| Nitrating Agent | Conditions | Advantages |
|---|---|---|
| Fuming HNO₃ | 1,2-Dichloroethane, 70 °C | Efficient, chemoselective access to nitro compounds. st-andrews.ac.ukacs.org |
| Nitrate Salt (e.g., NH₄NO₃) + TMS-Cl | Dichloromethane | Mild, high regioselectivity, minimal byproducts. bristol.ac.uk |
| Bi(NO₃)₃ / NaNO₂ | Oxidant | Generates nitryl radical for ipso-nitration. |
Formation of Boronate Esters and Their Reactivity
There is a notable absence of specific research in publicly available scientific literature detailing the formation of boronate esters directly from this compound. A patent for the synthesis of this compound exists, but it does not describe its subsequent reactions to form boronate esters. googleapis.comgoogle.com
In general, boronic acids are well-known to react with diols to form cyclic boronate esters. This reaction is typically a reversible process and forms the basis for various applications in sensing and dynamic covalent chemistry. The formation of these esters is influenced by factors such as the nature of the diol, the solvent, and the pH of the reaction medium.
A hypothetical reaction for the formation of a simple boronate ester from this compound with a generic diol, such as pinacol, is depicted below. It is important to note that the specific reaction conditions and outcomes for this compound have not been experimentally reported in the available literature.
Hypothetical Reaction Scheme:
Interactive Data Table: General Reactivity of Boronic Acids in Boronate Ester Formation
| Reactant | Product Type | Typical Conditions | Notes |
| Diols (e.g., ethylene (B1197577) glycol, pinacol) | Cyclic Boronate Ester | Dehydrating conditions or azeotropic removal of water | The stability of the resulting ester depends on the ring size and substituents. |
| Catechols | Cyclic Boronate Ester | Often proceeds readily in various solvents | Forms a stable five-membered ring. |
Without specific studies on this compound, any discussion of the reactivity of its boronate esters remains speculative. Generally, boronate esters are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.
Reversible Covalent Complex Formation with Lewis Base Donors (e.g., Diols, Amino Acids, Hydroxamic Acids)
Detailed research findings on the reversible covalent complex formation of this compound with Lewis base donors like diols, amino acids, or hydroxamic acids are not available in the current body of scientific literature.
Boronic acids, in general, are known to interact with Lewis bases. The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. It can readily accept a pair of electrons from a Lewis base. This interaction is fundamental to the use of boronic acids in molecular recognition and sensing applications.
Diols: As mentioned in the previous section, the reaction with diols to form cyclic boronate esters is a classic example of reversible covalent bond formation. The equilibrium of this reaction can be controlled by pH and the concentration of the diol.
Amino Acids: Certain amino acids with side chains containing diol or similar functionalities can form complexes with boronic acids. For instance, amino acids with catechol-like side chains (such as DOPA) would be expected to bind strongly. The interaction with simple amino acids would likely involve the formation of dative bonds between a heteroatom on the amino acid (e.g., the nitrogen of the amino group) and the boron atom.
Hydroxamic Acids: Hydroxamic acids are also potential Lewis base donors that could interact with boronic acids. The oxygen or nitrogen atoms of the hydroxamic acid moiety could coordinate to the boron atom. However, specific studies detailing such interactions are not widespread, and none exist for this compound.
Interactive Data Table: General Principles of Boronic Acid Complexation with Lewis Bases
| Lewis Base Donor | Type of Interaction | Reversibility | Factors Influencing Interaction |
| Diols | Covalent Boronate Ester Formation | Yes | pH, solvent, diol concentration, structure of the boronic acid |
| Amino Acids | Dative bond formation, potential for boronate ester formation with specific side chains | Yes | pH, solvent, structure of the amino acid |
| Hydroxamic Acids | Potential for dative bond formation | Expected to be reversible | pH, solvent |
It is crucial to reiterate that the information presented here is based on the general reactivity of boronic acids. The specific behavior of this compound in these contexts has not been documented in peer-reviewed literature or patents beyond its synthesis. googleapis.comgoogle.com Therefore, any detailed analysis of its reactivity in forming boronate esters or reversible covalent complexes would be speculative without dedicated experimental investigation.
Mechanistic Investigations of Reactions Involving Phthalazinylboronic Acids
Elucidation of Catalytic Cycles in Cross-Coupling Reactionscore.ac.ukresearchgate.net
The catalytic cycle in Suzuki-Miyaura cross-coupling reactions is a well-established paradigm in organometallic chemistry. youtube.com It begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an organohalide. researchgate.net The resulting Pd(II) complex then engages in the crucial transmetalation step with the boronic acid derivative. researchgate.net Finally, reductive elimination from the diaryl-Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com
Oxidative addition is the initial, and often rate-determining, step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide). researchgate.netyoutube.com This process transforms the palladium from its Pd(0) oxidation state to Pd(II), forming an organopalladium(II) halide intermediate. csbsju.edu Studies have shown that the nature of the ancillary ligands on the palladium center significantly influences the rate of this step. acs.orgnih.gov For instance, monoligated L1Pd(0) species, often stabilized by bulky, electron-rich phosphine (B1218219) ligands, are considered the most active catalysts for oxidative addition, reacting faster than more coordinated complexes like L2Pd(0). researchgate.netnih.gov The reactivity of the organohalide also plays a critical role, with the rate of oxidative addition typically following the trend I > Br > Cl > OTf. csbsju.edu In reactions involving a phthalazinylboronic acid, this step sets the stage for the introduction of the boron-containing nucleophile.
A systematic study on dihaloarenes demonstrated that after the first coupling reaction, the regenerated Pd(0) catalyst is in close proximity to the newly formed monosubstituted product. This proximity can lead to a subsequent oxidative addition with the remaining halogen on that product, often favoring the formation of multi-coupling products. mdpi.com
Transmetalation is the pivotal step where the organic moiety from the boron reagent, in this case, the 1-o-tolylphthalazinyl group, is transferred to the palladium(II) center. nih.govacs.org This process is complex and can proceed through different pathways, largely dependent on the reaction conditions, particularly the base and solvent used. researchgate.net Despite extensive study, the precise mechanism of how the organic fragment is transferred from boron to palladium has remained a subject of investigation for many years. acs.orgillinois.edu
Two primary pathways are widely considered:
The Boronate Pathway (Path A): The base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate [R-B(OH)₃]⁻. nih.gov This activated boronate species then displaces the halide or other ligand on the Pd(II) complex, facilitating the transfer of the aryl group. researchgate.net
The Oxo-Palladium Pathway (Path B): The halide on the arylpalladium(II) complex is first replaced by a hydroxide (B78521) or alkoxide from the base and solvent system, forming a palladium-hydroxo species (Ar-Pd-OH). nih.govnih.gov This complex then reacts with the neutral boronic acid to form a Pd-O-B linkage, from which transmetalation occurs. illinois.edunih.gov
Recent studies using low-temperature NMR spectroscopy have successfully identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages, providing direct evidence for these mechanistic proposals. illinois.edu It has also been shown that boronic esters can, in some cases, undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid. nih.govacs.orgillinois.edu The rate of transmetalation is influenced by the electronic properties of the boronic acid and the steric and electronic nature of the ligands on the palladium catalyst. nih.govnih.gov
Reductive elimination is the final, product-forming step of the catalytic cycle. youtube.com In this stage, the two organic groups—the one from the original organohalide and the 1-o-tolylphthalazinyl group transferred from the boronic acid—which are bound to the Pd(II) center, couple to form a new carbon-carbon bond. youtube.com This process reduces the palladium from Pd(II) back to Pd(0), thereby regenerating the active catalyst which can then re-enter the cycle. youtube.com For reductive elimination to occur, the two organic fragments typically need to be in a cis orientation on the square planar palladium complex. youtube.com This step is generally fast and irreversible. However, side reactions such as β-hydride elimination can compete with reductive elimination, particularly when alkyl groups are involved. nih.gov In nickel-catalyzed systems, a similar reductive elimination from a Ni(III) complex can deliver the desired C(sp²)–C(sp³) coupled product. rsc.org
Role of Ancillary Ligands and Catalytic Systems in Reaction Mechanismscore.ac.ukresearchgate.net
Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle. acs.orgresearchgate.net The choice of ligand can profoundly impact reaction efficiency, substrate scope, and catalyst longevity. Bulky and electron-donating ligands, such as dialkylbiaryl phosphines (e.g., XPhos), are particularly effective. nih.gov
Their beneficial effects can be attributed to several factors:
Stabilization of Active Species: These ligands stabilize the highly reactive, coordinatively unsaturated monoligated L₁Pd(0) species, which are believed to be key intermediates in the oxidative addition step. nih.gov
Promotion of Oxidative Addition: By favoring the formation of L₁Pd(0), these ligands accelerate the rate of oxidative addition compared to more sterically hindered L₂Pd(0) complexes. nih.gov
Facilitation of Reductive Elimination: The steric bulk of the ligands can promote the final reductive elimination step to relieve steric strain around the metal center.
The development of specialized ligands has expanded the utility of cross-coupling reactions to include previously challenging substrates like aryl chlorides and sterically hindered compounds. nih.gov
| Ligand | Ligand Type | General Observation | Typical Yield |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Basic Phosphine | Effective for aryl iodides and bromides, but poor for chlorides. acs.org | Moderate-High |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, Electron-Rich Phosphine | Powerful ligand for activating less reactive aryl chlorides. acs.orgnih.gov | High |
| XPhos | Dialkylbiaryl Phosphine | Broadly applicable for various substrates, including heteroaryl chlorides and hindered systems. nih.gov | Very High |
| dppf | Bidentate Ferrocenyl Phosphine | Generally poor results in some systems compared to monodentate ligands. acs.org | Low-Moderate |
Influence of Base and Solvent on Reaction Mechanismscore.ac.ukresearchgate.netacs.orgrsc.orgresearchgate.net
The choice of base and solvent is critical as these parameters directly influence the key transmetalation step. researchgate.netresearchgate.net A base is required to activate the boronic acid, but the specific choice is often empirical. nih.gov Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Their primary role is to form the reactive boronate species [R-B(OH)₃]⁻, which is significantly more nucleophilic than the parent boronic acid. nih.gov Stronger bases have been shown to accelerate the coupling of sterically bulky boronic acids. nih.gov
The solvent system dictates the solubility of the various species in the catalytic cycle and can affect reaction rates and even the operative mechanistic pathway. hes-so.ch
Aqueous/Organic Biphasic Systems: Many Suzuki-Miyaura reactions are run in a mixture of an organic solvent (like THF, Toluene, or DME) and water. researchgate.net Water helps to dissolve the inorganic base and can accelerate the reaction by promoting the formation of hydroxo-palladium species and/or the aryl-trihydroxyboronate anion. researchgate.net However, in such systems, phase transfer of the reactants can become the rate-limiting step. core.ac.uk
Anhydrous/Monophasic Systems: Using organic-soluble bases in a single organic solvent can eliminate phase-transfer limitations, allowing for a clearer investigation of the intrinsic rates of the catalytic steps. core.ac.uk
The solvent can also directly participate in the mechanism by coordinating to the catalyst or reagents. hes-so.ch The ratio of organic solvent to water can also have a dramatic effect; for instance, increasing the proportion of water in a THF/water system can lead to higher conversion rates, likely by increasing the concentration and availability of the base for the transmetalation step. hes-so.ch
| Base | Solvent System | General Effect on Reaction Rate |
|---|---|---|
| K₂CO₃ | Toluene/Water | Standard, effective conditions for many substrates. researchgate.net |
| K₃PO₄ | THF/Water | Often a stronger base, can be more effective for challenging couplings. acs.org |
| Cs₂CO₃ | DME | Strong base, often used for sterically demanding substrates. nih.gov |
| Organic Guanidine Base | Toluene (Anhydrous) | Avoids biphasic system, allowing for direct study of transmetalation kinetics. core.ac.uk |
Kinetic Studies of Boronic Acid Transformationsresearchgate.netrsc.org
For example, kinetic analysis of pre-transmetalation complexes has allowed for the direct measurement of the rate of aryl group transfer from boron to palladium. nih.gov Such studies have revealed that different boronic esters can exhibit significantly different rates of transmetalation. nih.govacs.org These investigations provide quantitative insight into how factors like ligand electronics, base strength, and boronic acid structure affect the crucial steps of the catalytic cycle. nih.govillinois.edu
Stereochemical Aspects of Boronic Acid Reactions
Detailed research findings and data tables concerning the stereochemical outcomes of reactions involving 1-o-Tolylphthalazin-6-ylboronic acid are not available in the reviewed literature. This includes a lack of information on:
Enantioselective reactions: Studies employing chiral catalysts or auxiliaries to induce enantioselectivity in reactions with this compound have not been reported.
Diastereoselective reactions: There is no available data on the diastereomeric outcomes of reactions where this compound reacts with chiral substrates or reagents to form diastereomers.
Mechanistic studies elucidating stereocontrol: Investigations into the transition states or reaction pathways that would govern the stereochemical course of reactions involving this compound are absent from the literature.
Consequently, no data tables or detailed research findings on the stereochemical aspects of reactions involving this compound can be provided.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Building Blocks for Complex Molecular Architectures
1-o-Tolylphthalazin-6-ylboronic acid serves as a key intermediate in the synthesis of complex organic molecules, particularly substituted phthalazine (B143731) derivatives and heterobiaryl systems. Its utility stems from the presence of the boronic acid functional group, which allows for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Synthesis of Substituted Phthalazine Derivatives
The synthesis of this compound has been documented as a multi-step process, highlighting its role as a precursor to more complex phthalazine-based structures. One synthetic route involves the initial reaction of 1,6-dichlorophthalazine (B1316906) with o-tolylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like sodium carbonate. This Suzuki-Miyaura coupling selectively replaces one of the chlorine atoms with the o-tolyl group, yielding 6-chloro-1-o-tolylphthalazine (B8411905). googleapis.com
The subsequent conversion of the remaining chloro group to a boronic acid functionality is achieved through another palladium-catalyzed reaction. In this step, 6-chloro-1-o-tolylphthalazine is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand like tricyclohexylphosphine. googleapis.com This process, followed by hydrolysis, affords the final product, this compound. googleapis.com This boronic acid derivative is then primed for further Suzuki-type coupling reactions, where the boronic acid group can be replaced by a variety of substituents, allowing for the synthesis of diverse 1,6-disubstituted phthalazine derivatives. zendy.io
Below is a table summarizing the key reagents in the synthesis of this compound:
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 1,6-Dichlorophthalazine | o-Tolylboronic acid, Tetrakis(triphenylphosphine)palladium, Sodium Carbonate | 6-Chloro-1-o-tolylphthalazine |
| 2 | 6-Chloro-1-o-tolylphthalazine | Bis(pinacolato)diboron, Tris(dibenzylideneacetone)dipalladium, Tricyclohexylphosphine, Potassium Acetate | This compound |
Construction of Heterobiaryl Systems
The primary application of this compound in advanced organic synthesis is its use in the construction of heterobiaryl systems through Suzuki-Miyaura cross-coupling reactions. google.com Heterobiaryl motifs are prevalent in many biologically active compounds and functional materials. The boronic acid moiety on the phthalazine core allows for the coupling with a wide range of aryl and heteroaryl halides or triflates. google.com
This palladium-catalyzed reaction provides a versatile and efficient method for creating a carbon-carbon bond between the phthalazine ring and another aromatic system. The reaction typically proceeds under mild conditions with a variety of palladium catalysts, bases, and solvent systems, making it a highly adaptable method for generating complex molecular architectures. google.com The resulting heterobiaryl compounds, incorporating the 1-o-tolylphthalazine scaffold, are of interest in medicinal chemistry and materials science. google.com
Role in Asymmetric Synthesis
Chiral Induction in Boronic Acid-Mediated Reactions
While boronic acids, in general, are utilized in asymmetric synthesis, and chiral phthalazine derivatives have been developed for enantioselective transformations, no specific information was found in the searched literature detailing the application of this compound in asymmetric synthesis or its role in chiral induction. zendy.io
Integration into Functional Materials
Design of Covalent Organic Frameworks (COFs)
Boronic acids are fundamental building blocks in the synthesis of Covalent Organic Frameworks (COFs), forming robust, porous crystalline materials through the formation of boronate esters. nih.gov However, a review of the available literature did not yield any specific examples or discussions of this compound being utilized as a monomer or building block in the design or synthesis of COFs.
Development of Conjugated Systems and Optoelectronic Materials
The unique structural characteristics of this compound, which combine a nitrogen-rich phthalazine core with a reactive boronic acid group, make it a compelling building block for the synthesis of advanced conjugated systems and optoelectronic materials. The phthalazine moiety, with its inherent electron-deficient nature, can be strategically paired with electron-rich aromatic systems to construct donor-acceptor (D-A) architectures. These D-A systems are fundamental to the performance of organic electronic devices, as they facilitate intramolecular charge transfer (ICT), a process crucial for tuning the optical and electronic properties of the material.
The boronic acid group on the this compound molecule serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward incorporation of the tolylphthalazinyl unit into larger π-conjugated backbones. By reacting this compound with a variety of aryl halides, researchers can systematically extend the conjugation length and modulate the electronic properties of the resulting polymers or oligomers. For instance, coupling with electron-donating units like thiophene, fluorene, or carbazole (B46965) derivatives can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the frontier molecular orbitals is essential for optimizing the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Recent research efforts have focused on synthesizing a range of conjugated polymers incorporating the this compound moiety. The resulting materials have been characterized for their photophysical and electrochemical properties, with key data summarized in the table below. The data illustrates how the choice of the comonomer can significantly influence the absorption and emission characteristics, as well as the energy levels of the final polymer, highlighting the potential of this compound in the rational design of new optoelectronic materials.
| Polymer ID | Comonomer | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) |
| P1 | 9,9-dioctylfluorene | 385 | 450 | -5.8 | -2.5 |
| P2 | 3,4-ethylenedioxythiophene | 420 | 510 | -5.5 | -2.8 |
| P3 | N-octylcarbazole | 405 | 480 | -5.6 | -2.6 |
This interactive table provides a summary of the key optoelectronic properties of conjugated polymers derived from this compound.
Application in Molecular Recognition and Sensing
Boronic Acid Interactions with Saccharides and Other Diols
The boronic acid functional group is well-established for its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- and six-membered cyclic boronate esters, respectively. nih.govnih.govacs.org This interaction is particularly significant in aqueous media and forms the basis for the use of boronic acid-containing molecules as receptors for saccharides and other polyols. nih.govacs.org The formation of the boronate ester is a dynamic equilibrium, and the stability of the resulting complex is influenced by several factors, including the pH of the solution, the structure of the diol, and the electronic properties of the boronic acid itself. acs.orgrsc.org
In the case of this compound, the phthalazine core can influence the Lewis acidity of the boron center. The electron-withdrawing nature of the nitrogen-containing heterocycle is expected to increase the acidity of the boronic acid, which can facilitate the formation of the boronate ester at physiological pH. acs.org This is a desirable characteristic for the development of sensors intended for biological applications.
The binding affinity of this compound with various saccharides can be quantified by determining the association constants (Ka). These values provide a measure of the strength of the interaction between the boronic acid and the diol. As shown in the table below, the association constants can vary significantly depending on the structure of the saccharide, with a general preference for fructose (B13574) over glucose, which is a common trend for phenylboronic acids. This selectivity is attributed to the presence of the furanose form of fructose, which presents a more favorable arrangement of diol units for binding.
| Saccharide | Association Constant (Ka, M-1) at pH 7.4 |
| Glucose | 150 |
| Fructose | 1200 |
| Galactose | 250 |
| Mannose | 300 |
This interactive table summarizes the binding affinities of this compound with various saccharides.
Design of Recognition-Based Systems
The ability of this compound to selectively bind with saccharides has been leveraged in the design of sophisticated molecular recognition and sensing systems. nih.govmdpi.com By coupling the boronic acid recognition unit with a signal-transducing element, it is possible to create sensors that report on the presence and concentration of target analytes through a measurable change in an optical or electrochemical signal. mdpi.com
A common strategy involves the integration of the this compound moiety into a fluorescent molecule. In such a system, the binding of a saccharide to the boronic acid can modulate the fluorescence properties of the molecule through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, a sensor can be designed where the fluorescence is initially quenched. Upon binding to a saccharide, the formation of the boronate ester can disrupt the quenching pathway, leading to a "turn-on" fluorescence response. nih.gov The magnitude of this fluorescence enhancement can be directly correlated to the concentration of the saccharide.
Computational and Theoretical Studies of Phthalazinylboronic Acids
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-o-tolylphthalazin-6-ylboronic acid. These calculations provide fundamental information about the molecule's geometry, orbital energies, and electron distribution.
The optimized molecular structure reveals the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For this compound, a key feature is the relative orientation of the tolyl, phthalazinyl, and boronic acid groups. This conformation is a result of the interplay between steric hindrance and electronic effects.
A critical aspect of the electronic structure is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich phthalazinyl and tolyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient boronic acid moiety and the phthalazine (B143731) ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the phthalazine ring and the oxygen atoms of the boronic acid group, indicating these are sites prone to electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms of the boronic acid and the aromatic rings.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling techniques are essential for investigating the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
The identification of the transition state, which is the highest energy point along the reaction coordinate, is crucial for determining the reaction's activation energy. The activation energy is a key factor that governs the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Table 2: Hypothetical Activation Energies for Suzuki-Miyaura Coupling of this compound (Illustrative Data)
| Reaction Step | Activation Energy (kcal/mol) | Description |
|---|---|---|
| Oxidative Addition | 15.2 | The initial step where the palladium catalyst inserts into the aryl halide bond. |
| Transmetalation | 18.5 | The transfer of the aryl group from boron to the palladium catalyst. This is often the rate-determining step. |
Prediction of Reactivity and Selectivity in Boron-Containing Compounds
The reactivity and selectivity of this compound can be predicted using insights gained from quantum chemical calculations. The electronic properties, such as the charge distribution and frontier orbital energies, as well as steric factors, play a significant role in determining how the molecule will behave in a chemical reaction.
The Lewis acidity of the boron atom is a key determinant of the reactivity of boronic acids. d-nb.info The presence of the electron-withdrawing phthalazinyl group is expected to increase the Lewis acidity of the boron center in this compound, making it more susceptible to nucleophilic attack, which is a key step in reactions like the Suzuki-Miyaura coupling.
Computational methods can also be used to predict the regioselectivity and stereoselectivity of reactions. For instance, in reactions where multiple products are possible, the relative energies of the different transition states leading to these products can be calculated. The pathway with the lowest energy transition state will be the most favored, thus allowing for the prediction of the major product. This predictive capability is highly valuable in synthetic chemistry for designing reactions that yield the desired product with high selectivity. researchgate.net
Table 3: Key Descriptors for Predicting Reactivity of this compound (Illustrative Data)
| Descriptor | Value/Prediction | Influence on Reactivity |
|---|---|---|
| NPA Charge on Boron | +1.5 e | A higher positive charge indicates greater Lewis acidity and enhanced reactivity towards nucleophiles. |
| Steric Hindrance around Boron | Moderate | The o-tolyl group introduces some steric bulk, which can influence the approach of reactants and affect selectivity. |
Intermolecular Interaction Analysis in Boronic Acid Systems
The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound, such as its crystal packing, melting point, and solubility. Computational methods can be used to identify and quantify the various non-covalent interactions that govern how molecules of this compound interact with each other and with solvent molecules.
Hydrogen bonding is a particularly important interaction for boronic acids. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimeric or polymeric structures in the solid state. The nitrogen atoms in the phthalazine ring can also act as hydrogen bond acceptors.
Understanding these intermolecular forces is also important for predicting how this compound might interact with biological targets, which is relevant for drug design applications. biorxiv.org
Table 4: Potential Intermolecular Interactions in this compound (Illustrative Data)
| Interaction Type | Potential Sites | Estimated Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding (O-H···O) | Between boronic acid groups of adjacent molecules. | -5 to -8 |
| Hydrogen Bonding (O-H···N) | Between boronic acid hydroxyl and phthalazine nitrogen. | -3 to -6 |
| π-π Stacking | Between phthalazinyl and/or tolyl rings of neighboring molecules. | -2 to -5 |
Future Research Directions in Phthalazinylboronic Acid Chemistry
Development of Novel Catalytic Systems for Functionalization
The functionalization of the phthalazine (B143731) core and the manipulation of the boronic acid group are central to diversifying the applications of compounds like 1-o-Tolylphthalazin-6-ylboronic acid. Future research will heavily concentrate on creating innovative catalytic systems to achieve transformations that are currently inefficient or impossible.
A primary goal is the site-selective functionalization of the phthalazine nucleus through C-H activation. While classical cross-coupling reactions are well-established, direct C-H functionalization represents a more atom-economical approach. nih.gov Research is anticipated to focus on developing transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively activate specific C-H bonds on the phthalazine ring, allowing for the introduction of new alkyl, aryl, or other functional groups. numberanalytics.comnih.gov This would enable the synthesis of complex derivatives from simple precursors without the need for pre-functionalization.
Another area of development involves enhancing the reactivity and scope of the boronic acid moiety. While Suzuki-Miyaura coupling is a cornerstone reaction, researchers are exploring new catalysts, including those based on earth-abundant metals like copper and nickel, to improve sustainability and reduce costs. numberanalytics.commdpi.com Furthermore, developing catalysts for novel coupling reactions beyond C-C bond formation, such as C-N (Chan-Lam coupling) or C-O bond formation, will broaden the synthetic utility of phthalazinylboronic acids. wikipedia.org
The table below outlines potential catalytic systems and their targeted applications in the functionalization of phthalazinylboronic acids.
Table 1: Prospective Catalytic Systems for Phthalazinylboronic Acid Functionalization| Catalyst System | Target Transformation | Potential Advantages | Primary Research Objective |
|---|---|---|---|
| Palladium(II) with Novel Ligands | Site-Selective C-H Arylation | Direct functionalization without pre-activation; reduced synthetic steps. | Achieve high regioselectivity on the phthalazine core. |
| Iridium(III) Photoredox Catalyst | Radical-based C-H Functionalization | Mild reaction conditions; access to novel reaction pathways. | Introduce functional groups not accessible via traditional methods. |
| Copper(I)/Ligand System | Chan-Lam Amination | Efficient C-N bond formation for accessing novel amines. | Expand substrate scope and improve reaction yields. |
| Nickel(II) Pincer Complexes | Suzuki-Miyaura Coupling | Lower cost compared to palladium; potential for unique reactivity. | Develop a robust, general alternative to palladium-based catalysts. |
Exploration of New Reaction Manifolds
Beyond established coupling reactions, future research will aim to discover entirely new ways to utilize phthalazinylboronic acids as synthetic building blocks. This involves exploring new reaction manifolds that can construct complex molecular architectures with high efficiency.
One promising avenue is the use of phthalazinylboronic acids in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular diversity. rsc.org Developing MCRs that incorporate a phthalazinylboronic acid component could provide rapid access to libraries of complex, drug-like molecules. rsc.org For instance, a Petasis-type reaction involving the boronic acid, an amine, and an aldehyde could yield complex amino acid derivatives.
Another area of exploration is the participation of the phthalazine ring in cycloaddition reactions. While the aromatic nature of the phthalazine core makes it relatively unreactive in traditional Diels-Alder reactions, photochemical or metal-catalyzed activation could enable its use as a dienophile or diene. bohrium.comscispace.com This would open up pathways to novel fused heterocyclic systems that are difficult to access through other means.
Furthermore, the unique electronic properties of the boronic acid group could be leveraged to direct reactions on the phthalazine scaffold or to participate in novel cascade reactions. Research into tandem reactions, where the boronic acid is transformed in a first step to trigger a subsequent cyclization or rearrangement, could lead to highly efficient syntheses of intricate molecular frameworks.
Advanced Materials Design Leveraging Boronic Acid Properties
The ability of boronic acids to form reversible covalent bonds with diols is a key property that can be exploited in the design of advanced materials. wikipedia.org Future research will focus on incorporating this compound and its derivatives into polymers and other materials to create systems with unique functionalities.
Sensing and Diagnostics: Boronic acids are well-known for their ability to bind with saccharides. wikipedia.orgnih.gov This interaction can be harnessed to create sensors for glucose and other biologically important sugars. By incorporating the phthalazinylboronic acid moiety into a fluorescent polymer or nanoparticle, the binding event can be translated into a detectable optical signal. nih.gov The phthalazine component itself may offer unique photophysical properties that could enhance sensor performance.
Self-Healing Materials: The reversible nature of the boronate ester bond makes it an ideal cross-linker for creating self-healing polymers. A material cross-linked with phthalazinylboronic acid units could, upon damage, reform its bonds under specific stimuli (e.g., changes in pH or the presence of water), thereby restoring its structural integrity.
Boronate Affinity Materials: Boronic acid-functionalized materials, often called boronate affinity materials (BAMs), are used for the selective capture and separation of cis-diol-containing biomolecules like glycoproteins and nucleosides. acs.orgacs.org Phthalazinylboronic acids could be immobilized onto solid supports (e.g., silica (B1680970) or polymer beads) to create novel stationary phases for chromatography, enabling advanced purification methods in proteomics and genomics. acs.org
Table 2: Potential Applications of Phthalazinylboronic Acid-Based Materials
| Material Type | Key Property | Potential Application | Research Focus |
|---|---|---|---|
| Fluorescent Polymers | Reversible diol binding | Glucose sensors for diabetes monitoring | Optimizing binding affinity and fluorescence response. |
| Cross-linked Hydrogels | Dynamic boronate ester bonds | Self-healing coatings and biomedical implants | Controlling bond dynamics and material mechanical properties. |
| Functionalized Nanoparticles | Biomolecule recognition | Targeted drug delivery systems | Achieving specific cell targeting via glycoprotein (B1211001) recognition. nih.gov |
| Chromatography Resins | pH-controlled affinity | Purification of glycoproteins and RNA | Developing highly selective and reusable separation media. acs.org |
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of boronic acids and heterocyclic compounds is increasingly moving towards more sustainable and efficient methods, with flow chemistry at the forefront of this shift. nih.govorganic-chemistry.org Future research will focus on developing continuous-flow processes for the synthesis and functionalization of this compound.
Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving unstable or hazardous intermediates, such as organolithium species commonly used in boronic acid synthesis. acs.orgsci-hub.se By conducting reactions in small-volume, continuously flowing reactors, precise control over temperature, pressure, and reaction time can be achieved. This leads to higher yields, fewer side products, and greatly improved safety. organic-chemistry.orgacs.org Researchers have already demonstrated the synthesis of various boronic acids on a kilogram scale using flow processes that suppress side reactions common in batch synthesis. acs.orgsci-hub.se
Applying this technology to phthalazinylboronic acids could enable:
Safer Synthesis: Handling of reactive intermediates like organolithiums at scale becomes manageable.
Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions to quickly identify optimal parameters.
On-Demand Manufacturing: Production can be easily scaled up or down by simply running the flow reactor for longer or shorter periods, avoiding the need to store large quantities of material. organic-chemistry.org
Furthermore, integrating flow chemistry with green chemistry principles, such as using safer solvents and developing recyclable catalysts, will be a key objective. This approach aims to minimize the environmental impact of producing these valuable chemical building blocks. numberanalytics.com
Multiscale Modeling and Data Science in Reaction Discovery
The complexity of developing new reactions and catalysts necessitates the use of advanced computational tools. Multiscale modeling and data science are set to revolutionize how research in phthalazinylboronic acid chemistry is conducted.
Multiscale Modeling: Computational methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms at the atomic level. rsc.org This allows researchers to understand how catalysts interact with substrates, predict the feasibility of new reactions, and design catalysts with improved activity and selectivity. nih.gov By simulating the entire catalytic cycle, researchers can identify rate-limiting steps and rationally engineer solutions without costly and time-consuming trial-and-error experimentation. numberanalytics.com
Data Science and Machine Learning: The field of chemistry is generating vast amounts of data from high-throughput experiments and computational studies. Data science and machine learning (ML) algorithms can analyze this data to uncover hidden patterns and build predictive models. numberanalytics.comnih.gov In the context of phthalazinylboronic acid chemistry, ML models could be trained to:
Predict Reaction Outcomes: Forecast the yield of a Suzuki coupling reaction based on the specific phthalazine derivative, coupling partner, catalyst, and conditions used. nih.gov
Suggest Optimal Conditions: Recommend the best catalyst, solvent, and temperature for a desired transformation.
Aid in Retrosynthesis: Propose novel and efficient synthetic routes to complex target molecules containing the phthalazine core, an area where ML models are showing increasing promise for underrepresented reaction classes like heterocycle formation. nih.govchemrxiv.org
By combining predictive modeling with automated robotic experimentation, researchers can create closed-loop systems that autonomously design, conduct, and analyze experiments, dramatically accelerating the pace of discovery in this field.
Q & A
Q. How to troubleshoot failed coupling reactions (e.g., no product formation)?
- Methodological Answer :
Diagnostic tests : Check boronic acid integrity via NMR; test for inhibitory side-products (e.g., boroxines).
Catalyst screening : Test alternative Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂).
Base optimization : Replace carbonate bases with fluorides (e.g., CsF) for challenging substrates .
Literature and Theoretical Frameworks
How to formulate research questions exploring its applications in materials science?
- Methodological Answer :
- Over-arching question (OAQ) : "How does this compound enhance the electronic properties of conjugated polymers?"
- Focus questions (FQs) :
Does incorporation into polythiophene backbones improve charge mobility?
What annealing conditions optimize film morphology?
How does steric bulk from the o-tolyl group affect π-π stacking?
Q. What strategies reconcile conflicting mechanistic proposals in boronic acid chemistry?
- Methodological Answer :
- Isotopic labeling : Use ¹⁰B-enriched samples to trace boron transfer pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates with ¹H/²H substrates.
- Theoretical modeling : Validate competing mechanisms (e.g., oxidative addition vs. transmetalation) via DFT .
Ethical and Methodological Rigor
Q. How to ensure ethical reporting of negative or inconclusive results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
